1-Butyl-1H-benzoimidazole-2-thiol

Descripción general

Descripción

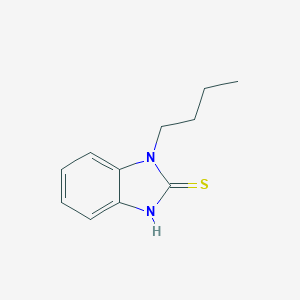

1-Butyl-1H-benzoimidazole-2-thiol is a heterocyclic compound with the molecular formula C11H14N2S It is a derivative of benzimidazole, featuring a butyl group at the nitrogen atom and a thiol group at the second position of the benzimidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-benzoimidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with butyl isothiocyanate under acidic conditions. The reaction typically proceeds as follows:

Step 1: o-Phenylenediamine reacts with butyl isothiocyanate in the presence of a strong acid, such as hydrochloric acid, to form the intermediate 1-butyl-2-mercaptobenzimidazole.

Step 2: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Benzimidazole derivatives.

Substitution: Thioethers, acylated products.

Aplicaciones Científicas De Investigación

1-Butyl-1H-benzoimidazole-2-thiol has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.

Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and catalysts.

Mecanismo De Acción

The mechanism of action of 1-butyl-1H-benzoimidazole-2-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other proteins, resulting in various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in oxidative stress-related pathways.

Comparación Con Compuestos Similares

1-Methyl-1H-benzoimidazole-2-thiol: Similar structure but with a methyl group instead of a butyl group.

1-Ethyl-1H-benzoimidazole-2-thiol: Similar structure but with an ethyl group instead of a butyl group.

1-Propyl-1H-benzoimidazole-2-thiol: Similar structure but with a propyl group instead of a butyl group.

Uniqueness: 1-Butyl-1H-benzoimidazole-2-thiol is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and interaction with other molecules. The length of the butyl chain can affect the compound’s hydrophobicity and its ability to penetrate biological membranes, making it distinct from its shorter-chain analogs.

Actividad Biológica

1-Butyl-1H-benzoimidazole-2-thiol (CAS No. 67624-27-5) is a heterocyclic compound that belongs to the benzimidazole family. This compound has garnered attention for its diverse biological activities, including antiviral , antimicrobial , and antitumor properties. The presence of a butyl group and a thiol functional group enhances its pharmacological potential, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2S. The compound features a benzimidazole ring with a butyl substituent at the nitrogen atom and a thiol group at the second position. This unique structure contributes to its biological activity and interaction with biological targets.

Benzimidazole derivatives, including this compound, are known to interact with tubulin , disrupting microtubule formation, which is crucial for cell division. This mechanism underlies their antitumor activity, as it can lead to apoptosis in cancer cells. Additionally, these compounds may exert their effects through various biochemical pathways that inhibit tumor progression and microbial growth.

Antiviral Activity

Research indicates that benzimidazole derivatives exhibit antiviral properties against several viruses. For instance, studies have shown that certain derivatives can inhibit the secretion of hepatitis B surface antigens (HBsAg) and reduce viral loads in infected cells . The efficacy of these compounds is often measured by their half-maximal effective concentration (EC50), which provides insight into their potency.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies employing the broth microdilution method revealed that this compound exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics . Notably, it has been effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

In vitro cytotoxicity assays have revealed that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay results indicate substantial cytotoxic effects, with IC50 values demonstrating its potential as an anticancer agent .

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The results showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to untreated controls. This suggests potential for development as an anticancer therapeutic .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against various bacterial strains. The MIC values ranged from 50 µg/ml to 250 µg/ml, showcasing its effectiveness relative to conventional antibiotics like ampicillin and chloramphenicol .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

| Compound | Antiviral Activity | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | Strong | High |

| 1-Methyl-1H-benzoimidazole | Low | Moderate | Moderate |

| 1-Ethyl-1H-benzoimidazole | Moderate | Low | Low |

Future Directions

Research into the biological activities of this compound is ongoing, with a focus on:

- Mechanistic Studies : Further elucidation of its mechanisms of action in viral inhibition and tumor suppression.

- Formulation Development : Exploring delivery methods for enhanced bioavailability in therapeutic applications.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Propiedades

IUPAC Name |

3-butyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTQTPRJINYNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385282 | |

| Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67624-27-5 | |

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67624-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.